molecular formula C9H14N2O B8393384 (3-(3-Pyridyloxy)propyl)methylamine

(3-(3-Pyridyloxy)propyl)methylamine

Cat. No.: B8393384
M. Wt: 166.22 g/mol
InChI Key: QURLPTIXXSGZQG-UHFFFAOYSA-N
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Description

(3-(3-Pyridyloxy)propyl)methylamine is a pyridyloxyalkylamine derivative characterized by a propyl chain linking a 3-pyridyloxy group to a methylamine moiety. Its synthesis involves alkylation of 3-hydroxypyridine with 1-chloro-3-iodopropane in the presence of sodium hydride, followed by displacement of the chloride with methylamine under basic conditions, yielding the target compound in ~40% yield . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for analogs with substituents on the pyridine ring (e.g., bromo, ethoxy, trifluoromethyl), which modulate electronic and steric properties for tailored biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(3-Pyridyloxy)propyl)methylamine, and how can reaction efficiency be optimized?

A two-step approach is common: (1) Reacting 3-hydroxypyridine with 3-chloropropylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyridyl ether intermediate. (2) Subsequent methylation using methyl iodide or reductive amination with formaldehyde. Optimize yield (>90%) by controlling stoichiometry, temperature (60–80°C), and reaction time (12–24 hr). Confirm purity via HPLC and monitor intermediates using ESI-TOF mass spectrometry (e.g., observed [M+1]⁺ at m/z 167.1) .

Q. How should researchers characterize the molecular structure of this compound?

Use a combination of:

  • Mass spectrometry (MS): ESI-TOF for accurate mass determination (e.g., calculated m/z 166.1 for C₉H₁₄N₂O).
  • NMR: ¹H NMR (D₂O or CDCl₃) to confirm pyridyl protons (δ 8.3–8.5 ppm), methylene groups (δ 3.4–3.7 ppm), and methylamine protons (δ 2.2–2.5 ppm).
  • FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

Q. What analytical methods are critical for assessing purity and stability?

  • HPLC: Reverse-phase C18 column with UV detection at 254 nm; retention time ~6.5 min under isocratic elution (60% acetonitrile/40% H₂O).
  • TGA/DSC: Assess thermal stability (decomposition >200°C).
  • pH-dependent stability assays: Monitor degradation in buffered solutions (pH 4–10) at 37°C over 72 hr .

Advanced Research Questions

Q. How can this compound derivatives be applied in cellular pH sensing?

The compound’s primary amine can be functionalized with pH-sensitive probes like DAMP ([N-(3-((2,4-dinitrophenyl)amino)propyl)-N-(3-aminopropyl)methylamine]). Protocol:

  • Incubate live cells with 30 μM DAMP derivative for 30 min.
  • Fix with paraformaldehyde, permeabilize with Triton X-100, and detect using anti-DNP antibodies and Alexa Fluor-conjugated secondary antibodies.
  • Quantify fluorescence intensity (inversely proportional to organelle pH) via confocal microscopy .

Q. What strategies are effective for studying receptor binding interactions involving this compound?

  • Surface Plasmon Resonance (SPR): Immobilize target receptors (e.g., μ-opioid or chemokine receptors) on a sensor chip. Inject compound at varying concentrations (1 nM–10 μM) to calculate binding affinity (KD).
  • Radioligand displacement assays: Use ³H-labeled antagonists (e.g., naloxone for opioid receptors) to measure IC₅₀ values.
  • Molecular docking: Model interactions using software like AutoDock Vina; prioritize hydrogen bonding with pyridyl oxygen and hydrophobic contacts with propyl chains .

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

  • Control for stereochemistry: Verify enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column).
  • Assay variability: Standardize cell lines (e.g., HEK293 vs. primary neurons) and buffer conditions (ionic strength, pH).
  • Metabolic stability: Use liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in vivo .

Q. What advanced techniques are used to study its pharmacokinetics and tissue distribution?

  • LC-MS/MS quantification: Administer compound intravenously (1 mg/kg) in rodents; collect plasma/tissue samples at 0.5–24 hr post-dose. Extract with acetonitrile, separate on a C18 column, and quantify against a deuterated internal standard.
  • Autoradiography: Use ¹⁴C-labeled compound to map distribution in brain slices .

Q. Methodological Notes

  • Synthesis: Avoid using NaH in DMSO for methylation (risk of side reactions); prefer milder bases like DIEA .
  • Biological assays: Include controls for autofluorescence in pH experiments (e.g., untreated cells + secondary antibody) .
  • Data interpretation: Cross-validate SPR results with isothermal titration calorimetry (ITC) to confirm thermodynamic binding parameters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridyloxyalkylamine Derivatives with Substituent Variations

The pyridine ring in (3-(3-Pyridyloxy)propyl)methylamine can be modified at the 5-position to introduce substituents such as bromo, ethoxy, amino, or trifluoromethyl groups. These alterations significantly impact physicochemical properties and binding affinities:

  • 5-Trifluoromethyl derivative : The CF₃ group adds lipophilicity (LogP increase) and metabolic resistance, relevant for CNS-targeting drugs .
  • 5-Amino derivative: Enhances solubility via hydrogen bonding but may reduce membrane permeability .

Table 1: Substituent Effects on Pyridyloxyalkylamines

Compound Substituent Molecular Formula MW (g/mol) Key Property Change
This compound H C₉H₁₃N₂O 165.22 Baseline
3-(5-Bromo(3-pyridyloxy))propyl)methylamine Br C₉H₁₂BrN₂O 244.11 Increased stability
3-(5-Trifluoromethyl(3-pyridyloxy))propyl)methylamine CF₃ C₁₀H₁₂F₃N₂O 233.21 Enhanced lipophilicity

Piperazine-Based Phenoxypropylamines (HBK Series)

Compounds like HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) share a phenoxypropyl backbone but incorporate a piperazine ring instead of methylamine. Key differences include:

  • Structural divergence : The piperazine moiety introduces two nitrogen atoms, enabling dual hydrogen bonding and altered pharmacokinetics (e.g., prolonged half-life) .
  • Biological activity : HBK analogs exhibit serotonin receptor (5-HT₁A) antagonism due to the 2-methoxyphenyl group, unlike the pyridyloxyalkylamines, which are often intermediates for kinase inhibitors .

Table 2: Comparison with Piperazine Derivatives

Compound Core Structure Molecular Formula MW (g/mol) Pharmacological Target
HBK16 Piperazine-phenoxy C₂₁H₂₇ClN₃O₂ 388.91 5-HT₁A receptor
Target compound Pyridyloxy-methylamine C₉H₁₃N₂O 165.22 Kinase intermediate

Methoxypropyl-Pyridinylmethylamine Analogs

(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine (C₁₀H₁₆N₂O, MW = 180.25 g/mol) replaces the pyridyloxy group with a pyridinylmethyl group and a methoxy-propyl chain. This structural shift reduces aromaticity and introduces ether oxygen, altering solubility (LogP ≈ 1.2 vs. 0.8 for the target compound) and bioavailability .

Thiirane-Functionalized Propyl Compounds

Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane features a thiirane (episulfide) group on the propyl chain. Unlike the target compound, this structure is part of a silsesquioxane framework, conferring thermal stability (>300°C decomposition) and utility in materials science rather than pharmacology .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N-methyl-3-pyridin-3-yloxypropan-1-amine

InChI

InChI=1S/C9H14N2O/c1-10-5-3-7-12-9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3

InChI Key

QURLPTIXXSGZQG-UHFFFAOYSA-N

Canonical SMILES

CNCCCOC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The manner by which pyridyloxyalkylamine compounds of the present invention are provided can vary. Certain pyridyloxyalkylamine compounds can be prepared by the alkylation of 3-hydroxypyridine with a 1,3-dihalopropane, such as 1,3-dichloropropane, 1,3-dibromopropane, 1,3-diodopropane or 1-chloro-3-iodopropane, which are commercially available from Aldrich Chemical Company, in the presence of a base (e.g., sodium hydride) in dry N,N-dimethylformamide. The resulting 3-halo-1-(3-pyridyloxy)propane can be converted to a pyridyloxyalkylamine, such as (3-(3-pyridyloxy)propyl)methylamine, by treatment with methylamine in a solvent, such as tetrahydrofuran or aqueous methanol. One representative compound, (3-(3-pyridyloxy)propyl)methylamine is prepared by the reaction of 3-hydroxypyridine with 1.2 molar equivalents of 1-chloro-3-iodopropane and 1.6 molar equivalents of sodium hydride in dry N,N-dimethylformamide at ambient temperature. The resulting intermediate, 3-chloro-1-(3-pyridyloxy)propane, obtained in about 54% yield, is converted to (3-(3-pyridyloxy)propyl)methylamine in about 40% yield, by treatment with an excess (25 molar equivalents) of aqueous methylamine in methanol, assisted by heating. Certain pyridyloxyalkylamine compounds, such as (4-(3-pyridyloxy)-butyl)methylamine, can be prepared by alkylating 3-hydoxypyridine with a 1,4-dihalobutane, such as 1,4-diiodobutane, 1,4-dibromobutane, 1,4-dichlorobutane or 1-chloro-4-iodobutane, which are commercially available from Aldrich Chemical Company, in the presence of a base (e.g., sodium hydride) in N,N-dimethylformamide. The resulting 4-halo-1-(3-pyridyloxy)butane can be converted to a pyridyloxyalkylamine, such as (4-(3-pyridyloxy)butyl)methylamine, by treatment with methylamine in a solvent, such as tetrahydrofuran or aqueous methanol.
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Synthesis routes and methods II

Procedure details

The 3-chloro-1-(3-pyridyloxy)propane (4.90 g, 28.55 mmol) was dissolved in methanol (60 mL) and added to a 40 wt % solution of methylamine (60 mL) in a heavy-walled pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 80° C. for 15 h. After cooling, the mixture was concentrated by rotary evaporation, a saturated NaCl solution (25 mL) was added, and the mixture was basified with 20% NaOH solution (5.0 mL). The mixture was extracted with chloroform (4×30 mL). The combined chloroform extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to give 3.64 g of a brown oil. The product was purified by column chromatography on silica gel (100 g) eluting with chloroform-methanol-triethylamine (70:30:2.5, v/v/v). Selected fractions containing the product (Rf 0.30) were combined and concentrated by rotary evaporation. The resulting residue was dissolved in chloroform (15 mL), dried (Na2SO4), filtered, and concentrated by rotary evaporation to give 1.92 g (40.4%) of a brown oil. 1H NMR (CDCl3, 300 MHz): δ 8.31 (dd, 1H, J=2.39, 1.44 Hz), 8.20 (dd, 1H, J=3.88, 2.29 Hz), 7.14 (m, 2H, J=3.90, 1.11 Hz), 4.09 (t, 2H, J=6.22 Hz), 2.78 (t, 2H, J=6.80 Hz), 2.46 (s, 3H), 1.99 (p, 2H, J=6.54 Hz), 1.59 (br, s, 1H). 13C NMR (CDCl3, 75 MHz): δ 155.16, 142.08, 138.09, 123.84, 121.05, 66.59, 48.78, 36.53, 29.44. EI-MS: m/z (relative intensity) 166 (M+, 10.08%), 123 (41.85%), 95 (100.00%), 70 (45.84%), 44 (89.75%), 39 (41.62%).
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